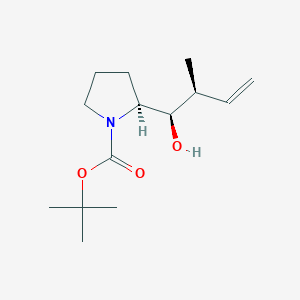
3-chloropropylphosphonic Acid
Übersicht
Beschreibung
3-chloropropylphosphonic acid is an organophosphorus compound with the molecular formula C3H8ClO3P . It has a molecular weight of 158.52 g/mol .
Synthesis Analysis
The synthesis of 3-chloropropylphosphonic acid involves the esterification of 3-chloropropylphosphonic acid with long chain alcohols using DCC/DMAP . An alternative route involves the Michaelis-Becker reaction from potassium dimethylphosphite and 1-bromo-3-chloropropane .Molecular Structure Analysis
The molecular structure of 3-chloropropylphosphonic acid consists of 3 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 phosphorus atom .Chemical Reactions Analysis
The key chemical reaction involving 3-chloropropylphosphonic acid is its esterification with long chain alcohols using DCC/DMAP . This reaction is part of the synthesis process of 3-chloropropylphosphonic acid .Physical And Chemical Properties Analysis
3-chloropropylphosphonic acid is a highly stable compound at room temperature and pressure. It is a polar compound due to the presence of the phosphonic acid group and the chlorine atom.Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “3-chloropropylphosphonic Acid” (3-CPPA), focusing on six unique applications:
Medicinal Chemistry
3-CPPA is used in medicinal chemistry, particularly in the synthesis of biologically active phosphonates, which include antiviral acyclic nucleoside phosphonates (ANPs) like adefovir, tenofovir, and cidofovir, as well as derivatives of non-nucleoside phosphonates .
Material Science
In material science, research has explored the use of 3-CPPA in the development of new materials with specific properties. It has potential as a chelating agent for metal ions and as a precursor for the synthesis of functionalized materials.
Flame Retardants
3-CPPA may be used in the development of flame retardants. Organophosphorus flame retardants, including halogenated organophosphate flame retardants, are used to replace PBDEs due to health concerns .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloropropylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAATVSKKHVVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448317 | |
| Record name | Phosphonic acid, (3-chloropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloropropylphosphonic Acid | |
CAS RN |
13317-09-4 | |
| Record name | Phosphonic acid, (3-chloropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-chloropropylphosphonic acid in the synthesis of pyrimidine derivatives?
A1: 3-chloropropylphosphonic acid, specifically its dibutyl ester, acts as an alkylating agent in the synthesis of pyrimidinylalkylphosphonic acids []. This reaction involves a hydroxypyrimidine reacting with the dibutyl ester of 3-chloropropylphosphonic acid. This leads to the substitution of the chlorine atom in the 3-chloropropylphosphonic acid by the hydroxypyrimidine, forming a new C-O-P bond and yielding the desired pyrimidinylalkylphosphonic acid derivative.
Q2: Why is the synthesis of pyrimidinylalkylphosphonic acids of interest in medicinal chemistry?
A2: Pyrimidinylalkylphosphonic acids are interesting because they represent phosphonic acid analogs of biologically active alkylphosphocholines []. These analogs are designed to mimic the structure and potentially the activity of naturally occurring molecules while potentially offering advantages such as increased stability or altered pharmacokinetic properties. By incorporating a phosphonic acid group, researchers aim to develop compounds with similar biological activity to alkylphosphocholines but with potentially improved drug-like properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




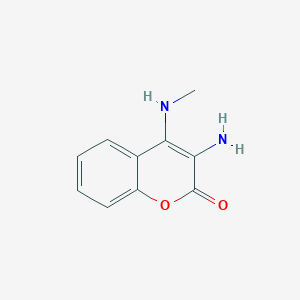
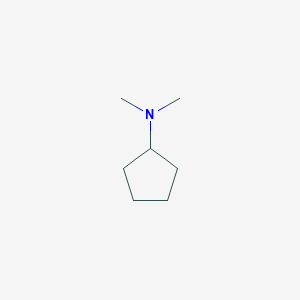


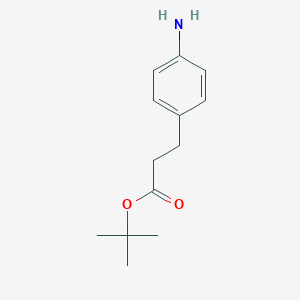
![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)

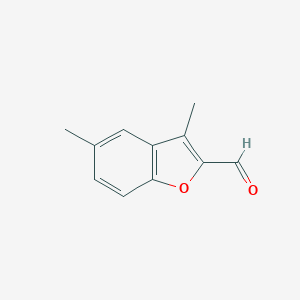
![[(R)-1-Bromoethyl]benzene](/img/structure/B179599.png)

![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)

